molecular formula C22H20N4O B4042154 2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol

2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol

Cat. No.: B4042154
M. Wt: 356.4 g/mol
InChI Key: IIWPMNYYCZOWBD-UHFFFAOYSA-N
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Description

WAY-324315 is a chemical compound with the molecular formula C22H20N4O. It is known for its role as an inhibitor of Botulinum Neurotoxin A Light Chain

Scientific Research Applications

WAY-324315 has a wide range of scientific research applications:

    Chemistry: In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, WAY-324315 is employed to investigate the inhibition of Botulinum Neurotoxin A Light Chain, which has implications for understanding neurotoxicity and developing potential treatments for botulism.

    Medicine: In medicine, the compound’s inhibitory effects on neurotoxins make it a candidate for therapeutic applications, particularly in the treatment of neurotoxin-related disorders.

    Industry: In the industrial sector, WAY-324315 may be used in the development of new materials or as a component in chemical manufacturing processes.

Preparation Methods

The synthesis of WAY-324315 involves several steps. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-324315 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert WAY-324315 into reduced forms, which may have different chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents such as halogens or alkyl groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of WAY-324315 involves its interaction with the Botulinum Neurotoxin A Light Chain. The compound binds to the active site of the neurotoxin, inhibiting its enzymatic activity. This inhibition prevents the neurotoxin from cleaving its target proteins, thereby blocking its toxic effects. The molecular targets and pathways involved in this process are crucial for understanding the compound’s potential therapeutic applications .

Comparison with Similar Compounds

WAY-324315 can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-14-10-12-24-19(13-14)26-21(18-5-3-4-11-23-18)17-9-8-16-7-6-15(2)25-20(16)22(17)27/h3-13,21,27H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWPMNYYCZOWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 2
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 3
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 4
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 5
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 6
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol

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